N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline
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Overview
Description
N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline is an organic compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s molecular formula is C16H31NO2Si2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline typically involves the reaction of aniline with 2-(trimethylsilyl)oxyethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound’s stability and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions include various substituted anilines, oxides, and reduced amines .
Scientific Research Applications
N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates and facilitate specific chemical transformations. The pathways involved include nucleophilic substitution and protection-deprotection cycles .
Comparison with Similar Compounds
Similar Compounds
- N,O-Bis(trimethylsilyl)hydroxylamine
- 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
- Bis[2-(trimethylsilyl)ethyl] N,N-diisopropylphosphoramidite
Uniqueness
N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline is unique due to its specific combination of trimethylsilyl groups and aniline structure. This combination provides distinct chemical properties, such as increased stability and reactivity in specific reactions, making it valuable in various applications .
Properties
CAS No. |
113849-59-5 |
---|---|
Molecular Formula |
C16H31NO2Si2 |
Molecular Weight |
325.59 g/mol |
IUPAC Name |
N,N-bis(2-trimethylsilyloxyethyl)aniline |
InChI |
InChI=1S/C16H31NO2Si2/c1-20(2,3)18-14-12-17(13-15-19-21(4,5)6)16-10-8-7-9-11-16/h7-11H,12-15H2,1-6H3 |
InChI Key |
FSPFOBQRWZUFAU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCN(CCO[Si](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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